GPR52 antagonist-1

Description

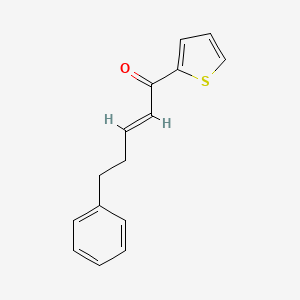

Structure

3D Structure

Properties

IUPAC Name |

(E)-5-phenyl-1-thiophen-2-ylpent-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14OS/c16-14(15-11-6-12-17-15)10-5-4-9-13-7-2-1-3-8-13/h1-3,5-8,10-12H,4,9H2/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIAIACHIPOOHR-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GPR52 Antagonist-1: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the striatum and cortex, regions of the brain critically involved in motor control, cognition, and reward pathways.[1] Due to its specific expression profile and its role in modulating key neurotransmitter systems, GPR52 has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the mechanism of action of GPR52 antagonist-1 (also known as Compound 43 or Comp-43), a molecule that has garnered significant interest for its potential in the treatment of Huntington's Disease.

Core Mechanism of Action of this compound

GPR52 is constitutively active, meaning it signals without the need for an endogenous ligand.[1][2] It primarily couples to the Gs alpha subunit (Gαs) of heterotrimeric G proteins, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] This tonic Gs/cAMP signaling is a key feature of GPR52 function.

This compound (Comp-43) exerts its effects by directly binding to the GPR52 receptor and inhibiting its constitutive activity.[3][4][5] The primary and most well-documented downstream effect of this antagonism is the reduction of mutant huntingtin (mHTT) protein levels.[3][5][6] This is particularly relevant for Huntington's Disease, a neurodegenerative disorder caused by a mutation in the huntingtin gene.[6]

While the precise molecular interactions are still under investigation, the antagonistic action of Comp-43 on GPR52 leads to a decrease in the downstream signaling cascades that contribute to the stabilization and accumulation of mHTT. It has been shown that this compound promotes the survival of primary striatal neurons and ameliorates Huntington's Disease-related phenotypes in mouse models.[3][5][6]

Another GPR52 antagonist, E7, has been shown to act as an intracellular covalent ligand, binding to a cysteine residue (Cys156) within the receptor.[1][7] While this compound (Comp-43) and E7 are distinct chemical entities, the discovery of an intracellular binding site for a GPR52 antagonist opens up the possibility of a similar allosteric modulatory mechanism for Comp-43.

GPR52 Signaling Pathways

GPR52 signaling is multifaceted, involving both G protein-dependent and independent pathways. A comprehensive understanding of these pathways is crucial for elucidating the full spectrum of effects of GPR52 antagonists.

Gαs/cAMP Pathway

The canonical signaling pathway for GPR52 involves its constitutive coupling to Gαs, leading to a sustained elevation of intracellular cAMP. This pathway is a primary target for GPR52 antagonists.

β-Arrestin Pathway

Recent studies have revealed that GPR52 can also signal through a G protein-independent pathway involving β-arrestin recruitment.[8] GPR52 exhibits constitutive β-arrestin recruitment, which can modulate downstream signaling cascades independently of G protein activation.[8] The effect of this compound on this pathway is an active area of research.

Quantitative Data

The following table summarizes the key quantitative data for this compound (Compound 43).

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 0.63 µM | cAMP Assay | HEK293 cells expressing GPR52 | [3][4][5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize GPR52 antagonists.

cAMP Measurement Assay (General Protocol)

This protocol is adapted from standard HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assays and can be optimized for GPR52-expressing cells.

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human GPR52 in appropriate growth medium.

-

On the day of the assay, harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) containing a phosphodiesterase inhibitor such as 0.5 mM IBMX.

-

Dispense cell suspension into a 384-well white microplate.

2. Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the antagonist to the wells containing the cells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.

3. Agonist Stimulation (for antagonist mode):

-

As GPR52 is constitutively active, an agonist challenge may not be necessary to measure the effect of an inverse agonist/antagonist. However, to confirm competitive antagonism, a GPR52 agonist can be used.

-

Add a known GPR52 agonist at a concentration that elicits a submaximal response (e.g., EC80) to the wells.

4. Lysis and Detection:

-

Following incubation, add the HTRF lysis reagents and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.

-

Incubate for 60 minutes at room temperature, protected from light.

5. Data Acquisition:

-

Read the plate on an HTRF-compatible reader (measuring fluorescence at 665 nm and 620 nm).

-

The HTRF signal is inversely proportional to the amount of cAMP produced.

6. Data Analysis:

-

Calculate the ratio of the fluorescence signals and plot the data against the antagonist concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes a general procedure for the DiscoverX PathHunter® β-arrestin recruitment assay.

1. Cell Plating:

-

Use a cell line co-expressing a ProLink (PK)-tagged GPR52 and an Enzyme Acceptor (EA)-tagged β-arrestin.

-

Plate the cells in a 384-well white assay plate and incubate overnight.

2. Compound Addition:

-

Prepare dilutions of this compound in assay buffer.

-

Add the antagonist to the cells.

3. Agonist Stimulation:

-

To measure antagonism, add a GPR52 agonist to the wells after a pre-incubation period with the antagonist.

4. Incubation:

-

Incubate the plate for 60-90 minutes at 37°C or room temperature to allow for β-arrestin recruitment.

5. Detection:

-

Add the PathHunter® detection reagents to the wells.

-

Incubate for 60 minutes at room temperature.

6. Data Acquisition:

-

Read the chemiluminescent signal on a plate reader.

-

The signal is directly proportional to the extent of β-arrestin recruitment.

7. Data Analysis:

-

Plot the signal against the antagonist concentration to determine the IC50 value.

Conclusion

This compound (Compound 43) represents a significant advancement in the development of therapeutics targeting GPR52. Its primary mechanism of action involves the inhibition of the receptor's constitutive Gs/cAMP signaling, leading to the reduction of mutant huntingtin protein levels. This makes it a promising candidate for the treatment of Huntington's Disease. Further research into its interaction with the β-arrestin pathway and the precise molecular determinants of its binding will provide a more complete understanding of its pharmacological profile and pave the way for the development of next-generation GPR52 modulators. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this exciting field.

References

- 1. Targeted Proteomics Combined with Affinity Mass Spectrometry Analysis Reveals Antagonist E7 Acts As an Intracellular Covalent Ligand of Orphan Receptor GPR52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GPR52 Comp-43 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. GPR52 Antagonist Reduces Huntingtin Levels and Ameliorates Huntington's Disease-Related Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bioengineer.org [bioengineer.org]

GPR52 Signaling in Huntington's Disease: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the G-protein coupled receptor 52 (GPR52) signaling pathway and its critical role in the pathogenesis of Huntington's disease (HD). Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, key experimental data, and protocols relevant to targeting GPR52 for therapeutic intervention in HD.

Introduction to GPR52 and its Role in Huntington's Disease

Huntington's disease is an autosomal dominant neurodegenerative disorder characterized by the progressive loss of medium spiny neurons (MSNs) in the striatum. The disease is caused by an expansion of CAG repeats in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT) with a polyglutamine (polyQ) tract. A key pathological feature of HD is the accumulation and aggregation of mHTT, which is toxic to neurons.

GPR52 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the brain, with high levels in the striatum, where it is co-localized with dopamine (B1211576) D2 receptors on MSNs.[1][2] This striatal-enriched expression pattern has positioned GPR52 as a significant modulator of striatal neuron function and, consequently, a promising therapeutic target for HD.[1][3]

The GPR52 Signaling Pathway

GPR52 is a Gs/olf-coupled GPCR, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] In the context of Huntington's disease, the GPR52 signaling pathway has been shown to stabilize mHTT, thereby preventing its degradation and promoting its accumulation.[1] This process is unique in that it is cAMP-dependent but protein kinase A (PKA)-independent.[1]

The key steps in the GPR52 signaling cascade are as follows:

-

Activation of GPR52: Upon activation, GPR52 couples to the Gs/olf protein.

-

cAMP Production: The activated Gs/olf protein stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP.

-

PKA-Independent Mechanism: The increase in cAMP initiates a signaling cascade that does not involve the canonical PKA pathway.

-

Involvement of a Guanine Nucleotide Exchange Factor (GEF) and Rab39B: The pathway involves an as-yet-unidentified GEF that activates the small GTPase Rab39B.

-

mHTT Translocation and Stabilization: Activated Rab39B facilitates the translocation of mHTT to the endoplasmic reticulum, shielding it from proteasomal degradation and leading to its accumulation.[1]

Inhibition of GPR52 signaling, either through genetic knockdown or pharmacological antagonism, promotes the proteasomal degradation of mHTT.[1]

References

The Discovery and Synthesis of GPR52 Antagonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the striatum and cortex, regions critically involved in neuropsychiatric and neurodegenerative disorders. Notably, GPR52 has emerged as a promising therapeutic target for Huntington's Disease (HD), a fatal monogenic neurodegenerative disorder characterized by the accumulation of mutant huntingtin protein (mHTT). This technical guide details the discovery, synthesis, and characterization of GPR52 antagonist-1 (also known as Compound 43), a potent and specific antagonist of GPR52 that has demonstrated significant preclinical efficacy in reducing mHTT levels and ameliorating HD-related phenotypes. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and development in this area.

Discovery of this compound

The identification of this compound was the result of a systematic drug discovery campaign involving high-throughput screening (HTS) followed by rigorous structure-activity relationship (SAR) studies.[1][2] The primary goal was to identify a small molecule capable of inhibiting the constitutive activity of GPR52, thereby promoting the degradation of mHTT.[3][4]

High-Throughput Screening (HTS)

An initial HTS campaign was conducted to screen a diverse chemical library for compounds that could inhibit the Gs/cAMP signaling pathway mediated by GPR52. This screening led to the identification of a hit compound, F11 ((E)-1,7-diphenylhept-4-en-3-one), which exhibited modest GPR52 antagonistic activity.[3]

Structure-Activity Relationship (SAR) Optimization

Starting from the initial hit (F11), a series of chemical analogs were synthesized and evaluated to improve potency and drug-like properties. This SAR study led to the discovery of This compound (Compound 43) , with the chemical name (E)-5-Phenyl-1-(thiophen-2-yl)pent-2-en-1-one.[5] This compound demonstrated a significant improvement in inhibitory concentration compared to the initial hit.[3]

Data Presentation

The following tables summarize the key quantitative data for this compound and its precursor.

Table 1: In Vitro Activity of GPR52 Antagonists

| Compound ID | Chemical Structure | GPR52 IC₅₀ (μM) |

| F11 (Hit) | (E)-1,7-diphenylhept-4-en-3-one | 5.45[5] |

| This compound (Comp-43) | (E)-5-Phenyl-1-(thiophen-2-yl)pent-2-en-1-one | 0.63 [1][6] |

Table 2: Physicochemical and In Vivo Properties of this compound

| Property | Value | Reference |

| Chemical Name | (E)-5-Phenyl-1-(thiophen-2-yl)pent-2-en-1-one | [5] |

| Molecular Formula | C₁₅H₁₄OS | [7] |

| Molecular Weight | 242.34 g/mol | [7] |

| In Vivo Model | HdhQ140 knock-in mouse model of Huntington's Disease | [1][6] |

| Dosing Regimen | 5 mg/kg; intraperitoneal (i.p.); once daily for 4 weeks | [6] |

| Key In Vivo Effect | Reduces soluble and aggregated mHTT levels in the striatum | [1][3] |

| Additional Effects | Rescues Huntington's Disease-related phenotypes | [1][6] |

| Brain Penetrance | Yes | [3] |

Synthesis of this compound (Compound 43)

The synthesis of this compound ((E)-5-Phenyl-1-(thiophen-2-yl)pent-2-en-1-one) is achieved through a multi-step process. A likely synthetic route, based on standard organic chemistry principles for this class of compounds, is outlined below.[5]

Detailed Protocol

The synthesis involves the reaction of 3-phenylpropanoic acid with sulfuric acid in methanol to yield methyl 3-phenylpropanoate.[5] Subsequently, n-butyllithium is added, followed by quenching the reaction with the methyl 3-phenylpropanoate, likely in the presence of a thiophene-containing reactant, to form the final product, Compound 12 (a key intermediate or analog in the SAR series).[5] The specific multi-step synthesis for Compound 43 follows a similar logic, culminating in the desired (E)-5-Phenyl-1-(thiophen-2-yl)pent-2-en-1-one structure.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

GPR52 Antagonist Activity Assay (GloSensor™ cAMP Assay)

This assay is used to determine the potency of compounds in inhibiting GPR52 signaling.

-

Cell Line: HEK293 cells stably or transiently expressing human GPR52 and a GloSensor™ cAMP plasmid (e.g., pGloSensor™-22F).[6]

-

Principle: The GloSensor™ plasmid encodes a modified form of firefly luciferase fused to a cAMP-binding domain. Binding of intracellular cAMP induces a conformational change, leading to a quantifiable increase in luminescence. Antagonists will suppress the constitutive activity of GPR52, resulting in lower cAMP levels and reduced luminescence.[8]

-

Protocol:

-

Cell Plating: Plate the engineered HEK293 cells in 96- or 384-well white-walled assay plates.

-

Reagent Equilibration: Two hours prior to the assay, replace the culture medium with CO₂-independent medium containing the GloSensor™ cAMP Reagent.[8]

-

Compound Addition: Add varying concentrations of this compound (or other test compounds) to the wells.

-

Luminescence Reading: After a 15-30 minute incubation period at room temperature, measure luminescence using a plate luminometer.[8]

-

Data Analysis: Plot the luminescence signal against the compound concentration. Calculate the IC₅₀ value using a nonlinear regression curve fit.

-

Mutant Huntingtin (mHTT) Quantification in HdhQ140 Mice

This protocol is used to assess the in vivo efficacy of this compound in a relevant animal model of Huntington's Disease.

-

Animal Model: HdhQ140 knock-in mice, which express the full-length human mutant huntingtin gene.[9]

-

Treatment: Administer this compound (5 mg/kg, i.p.) or vehicle control to the mice once daily for a specified period (e.g., 4 weeks).[6]

-

Tissue Collection: At the end of the treatment period, euthanize the mice and dissect the striatum and cortex. Snap-freeze the tissues in liquid nitrogen and store at -80°C.[9]

-

Protein Extraction: Homogenize the brain tissue in lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.[10][11]

-

Western Blot Protocol:

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 10-40 µg) on an SDS-polyacrylamide gel.[10][11]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for mutant huntingtin (e.g., MW1 or EM48).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Quantification: Measure the pixel intensity of the mHTT bands and normalize to a loading control (e.g., β-actin or GAPDH).[10]

-

Signaling Pathways and Mechanism of Action

GPR52 is a Gs-coupled GPCR that, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[12] GPR52 exhibits high constitutive activity, meaning it signals even in the absence of a natural ligand.[12] In striatal medium spiny neurons, GPR52 is co-expressed with the dopamine (B1211576) D2 receptor (D2R), which is a Gi-coupled receptor that inhibits adenylyl cyclase. The opposing actions of these two receptors are crucial for modulating neuronal activity.[12]

The mechanism by which GPR52 antagonism leads to the reduction of mHTT involves the inhibition of this cAMP-driven pathway. By blocking the constitutive activity of GPR52, this compound reduces intracellular cAMP levels, which in turn leads to the proteasomal degradation of the mutant huntingtin protein.[4]

Conclusion

This compound (Compound 43) represents a significant advancement in the pursuit of a disease-modifying therapy for Huntington's Disease. Its discovery through a systematic screening and optimization process has yielded a potent, brain-penetrant molecule with a clear mechanism of action. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of GPR52 antagonism and to develop next-generation compounds with enhanced efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of the First Druggable GPR52 Antagonist to Treat Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. GPR52 Antagonist Reduces Huntingtin Levels and Ameliorates Huntington's Disease-Related Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Phenotype onset in Huntington’s disease knock‐in mice is correlated with the incomplete splicing of the mutant huntingtin gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Early whole-body mutant huntingtin lowering averts changes in proteins and lipids important for synapse function and white matter maintenance in the LacQ140 mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Early whole-body mutant huntingtin lowering averts changes in proteins and lipids important for synapse function and white matter maintenance in the LacQ140 mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

GPR52 Antagonism: A Novel Small Molecule Approach for Mutant Huntingtin Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Huntington's disease (HD) is a devastating, inherited neurodegenerative disorder for which there is currently no cure.[1] The disease is caused by a mutation in the huntingtin (HTT) gene, leading to the production of a mutant huntingtin protein (mHTT) with an expanded polyglutamine tract.[2] This toxic gain-of-function protein accumulates in neurons, particularly in the striatum, leading to progressive neuronal dysfunction and death.[3] A primary therapeutic strategy for HD is to lower the levels of the mHTT protein.[2] While approaches like antisense oligonucleotides have shown promise, the development of orally bioavailable small molecules that can achieve this goal remains a high priority.[4][5] This guide focuses on a promising novel target, the orphan G protein-coupled receptor 52 (GPR52), and the role of its antagonists in promoting the degradation of mHTT.[2][4]

Core Mechanism: The GPR52 Signaling Pathway in mHTT Regulation

GPR52 is an orphan G protein-coupled receptor (GPCR) that is highly and selectively expressed in the striatum, a brain region profoundly affected in HD.[6][7] It is a Gαs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[8][9] Studies have revealed that GPR52 signaling plays a crucial role in stabilizing the mHTT protein. The mechanism is understood to be cAMP-dependent but independent of Protein Kinase A (PKA).[3] Instead, the GPR52-cAMP pathway activates a specific guanine (B1146940) nucleotide exchange factor (GEF), which in turn activates the small GTPase Rab39B.[8] Activated Rab39B is implicated in the stabilization of mHTT, preventing its clearance and leading to its accumulation.[8][10]

This unique signaling cascade presents a clear therapeutic hypothesis: antagonizing GPR52 should inhibit this pathway, leading to the destabilization and subsequent degradation of mHTT.

GPR52 Antagonist-1 (Comp-43): A Potent Modulator of mHTT Levels

Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, a potent and specific GPR52 antagonist, designated This compound (also known as Compound 43 or Comp-43 ), was identified.[11][12][13] This small molecule acts by blocking the GPR52 signaling cascade. By inhibiting the receptor, the antagonist prevents the rise in cAMP, keeping Rab39B in its inactive state and thereby promoting the proteasomal degradation of mHTT.[4][10] This action effectively reduces the levels of both soluble and aggregated forms of the toxic protein.[5]

Data Presentation: Quantitative Efficacy

The development of GPR52 antagonists has been supported by robust quantitative data from in vitro and in vivo models. The tables below summarize the key findings.

Table 1: In Vitro Efficacy of GPR52 Antagonists

| Compound | Target | Assay Type | Potency (IC₅₀) | Source |

|---|---|---|---|---|

| This compound (Comp-43) | GPR52 | Functional Antagonism | 0.63 µM | [11][12][13] |

| E7 | Gpr52 | Functional Antagonism | Not specified, identified from 40,000 compounds | [4] |

| F11 | GPR52 | Functional Antagonism | 5 µM |[8] |

Table 2: Effect of GPR52 Inhibition on mHTT Levels

| Model System | Method of Inhibition | Effect on mHTT | Source |

|---|---|---|---|

| HdhQ140/Q140 Mouse Striata (16 months) | Heterozygous or Homozygous Gpr52 Knockout | Significantly reduced soluble mHTT levels (P < 0.01 ) | [4] |

| HdhQ140/Q140 Mouse Striata (10 months) | Heterozygous Gpr52 Knockout | Significantly reduced mHTT macro-aggregates | [4] |

| HdhQ140/Q140 Mouse Striata (10 months) | Homozygous Gpr52 Knockout | mHTT macro-aggregates were almost absent | [4] |

| Adult HdhQ140 Mice | Striatal Knockdown of GPR52 | Reduced mHTT levels | [12][13] |

| Mouse Primary Striatal Neurons (HD model) | This compound (Comp-43) | Dose-dependently decreased mHTT levels | [8] |

| HdhQ140 Mice | This compound (Comp-43) (0.5 mM, ICV) | Reduced levels of soluble mHTT and its aggregates | [8] |

| STHdhQ111/Q111 Striatal Cells | Gpr52 siRNA Knockdown | Reduced mHTT-dependent caspase 3/7 activity by 67.8 ± 1.1% |[3] |

Table 3: In Vivo Efficacy of this compound (Comp-43)

| Animal Model | Treatment Regimen | Key Outcomes | Source |

|---|

| HdhQ140 Mice | 5 mg/kg; intraperitoneal (i.p.); once a day for 4 weeks | - Reduced mHTT levels- Rescued HD-related behavioral phenotypes- Promoted survival of primary striatal neurons |[11][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

1. GPR52 Antagonist Screening Assay

-

Objective: To identify small molecule antagonists of GPR52.

-

Cell Line: A stable HEK293 cell line expressing myc-tagged human GPR52 is generated.[4]

-

Principle: GPR52 is a Gαs-coupled receptor, so its activation increases intracellular cAMP. Antagonists are identified by their ability to inhibit the cAMP increase induced by a known GPR52 agonist.

-

Protocol:

-

Plate the GPR52-expressing HEK293 cells in 96-well or 384-well plates.

-

Add test compounds (from a chemical library) at various concentrations.

-

Stimulate the cells with a GPR52 agonist (e.g., WO-459).[4]

-

After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as the cAMP-Glo™ Assay (Promega).[3]

-

Compounds that dose-dependently inhibit the agonist-induced cAMP signal are identified as antagonists. Potency (IC₅₀) is calculated from the dose-response curves.

-

2. Quantification of mHTT Levels by Western Blot

-

Objective: To measure the amount of soluble mHTT protein in cell or tissue lysates.

-

Protocol:

-

Sample Preparation: Homogenize brain tissue (e.g., striatum, cortex) or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of total protein per lane onto a polyacrylamide gel and separate proteins by size via electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for huntingtin. Commonly used antibodies include MW1 (detects polyQ expanded mHTT) or 2166 (detects both wtHTT and mHTT).[3] A loading control antibody (e.g., anti-tubulin or anti-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometry analysis (e.g., using ImageJ) is performed to quantify the band intensity of mHTT, which is then normalized to the loading control.[3]

-

3. In Vivo Efficacy Studies in HD Mouse Models

-

Objective: To determine if a GPR52 antagonist can reduce mHTT levels and ameliorate HD-like symptoms in a living animal.

-

Animal Model: HdhQ140/Q140 or HdhQ140 knock-in mouse models, which express endogenous levels of full-length mHTT, are commonly used.[4][12]

-

Protocol:

-

Treatment: Administer the GPR52 antagonist (e.g., Comp-43, 5 mg/kg) or vehicle control to the mice. Administration can be intraperitoneal (i.p.) or intracerebroventricular (ICV), typically performed daily for several weeks.[8][11]

-

Behavioral Phenotyping: Conduct a battery of behavioral tests to assess motor function and other HD-relevant phenotypes. Examples include the rotarod test for motor coordination and balance, open-field tests for locomotor activity, and grip strength tests.[4]

-

Tissue Collection: At the end of the treatment period, humanely euthanize the animals and harvest brains. The striatum and cortex are dissected for subsequent biochemical analysis.

-

Biochemical Analysis: Use the collected tissue to perform Western blotting to quantify soluble mHTT levels and immunohistochemistry to quantify mHTT aggregates.[4]

-

Conclusion and Future Directions

Targeting GPR52 with small molecule antagonists represents a highly promising and innovative strategy for the treatment of Huntington's disease.[2][5] The mechanism, which involves inhibiting a striatally-enriched GPCR to promote the proteasomal degradation of mHTT, is supported by compelling preclinical data. This compound (Comp-43) has been shown to effectively lower both soluble and aggregated mHTT, leading to the rescue of disease-related phenotypes in robust mouse models of HD.[12][13]

The key advantages of this approach lie in the use of small molecules, which generally offer better oral bioavailability and brain penetrance compared to larger biologic therapies like nucleic acids.[4][5] This could translate into more convenient and less invasive treatment regimens for patients.

Future work will focus on optimizing the pharmacological properties of lead compounds like Comp-43 to improve their potency, selectivity, and safety profiles for potential clinical development. Further investigation into the long-term effects of GPR52 inhibition is also warranted to ensure a favorable safety profile for chronic treatment.[7] Overall, the inhibition of GPR52 stands as a validated and druggable target, opening a new and exciting avenue for HD drug discovery.[12]

References

- 1. Discovery of the First Druggable GPR52 Antagonist to Treat Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Gpr52 lowers mutant HTT levels and rescues Huntington's disease-associated phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A striatal-enriched intronic GPCR modulates huntingtin levels and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GPR52: Exploring a new way to lower huntingtin – HDBuzz [en.hdbuzz.net]

- 8. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress of G Protein-coupled Receptor 52 on Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. GPR52 Antagonist Reduces Huntingtin Levels and Ameliorates Huntington's Disease-Related Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of GPR52 in striatal neuron function

An In-depth Technical Guide on the Core Role of GPR52 in Striatal Neuron Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 52 (GPR52) is a class A orphan GPCR, meaning its endogenous ligand has not yet been definitively identified.[1] It is highly conserved among vertebrates and is predominantly expressed in the brain, particularly enriched in the striatum.[2] This selective expression in brain regions critical for motor control, cognition, and emotion has positioned GPR52 as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[3][4]

GPR52 is coupled to the Gαs/olf family of G proteins, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] In the striatum, GPR52 is almost exclusively co-expressed with the dopamine (B1211576) D2 receptor (Drd2) in medium spiny neurons (MSNs) of the indirect pathway (striatopallidal neurons).[5][6][7] This co-localization is critical to its function, as GPR52's Gs-coupling provides an opposing force to the Gi/o-coupling of Drd2, which inhibits cAMP production.[3] This guide provides a comprehensive overview of the molecular mechanisms, functional implications, and experimental validation of GPR52's role in striatal neuron function.

Localization and Expression in Striatal Neurons

Quantitative real-time PCR (qPCR) and in situ hybridization (ISH) studies have confirmed that GPR52 mRNA is highly enriched in the striatum, specifically the nucleus accumbens, caudate, and putamen.[3] Within the striatum, GPR52 is predominantly co-localized with Drd2 in GABAergic medium spiny neurons (MSNs), which form the striatopallidal or 'indirect' pathway.[2][6][7] Its expression pattern is similar to that of the adenosine A2A receptor (ADORA2A).[5] While GPR52 mRNA is found in the cell bodies of these neurons, the protein is also transported to their axon terminals in the lateral globus pallidus.[2][8]

Interestingly, GPR52 is also expressed in the medial prefrontal cortex, but there it is primarily co-localized with the dopamine D1 receptor (Drd1) in pyramidal neurons.[2][6][7][9] This differential co-expression suggests that GPR52 plays distinct roles in modulating dopaminergic signaling in different brain circuits.

Signaling Pathways of GPR52 in Striatal Neurons

The primary signaling mechanism of GPR52 is the activation of the Gs/olf-cAMP pathway. Upon activation, GPR52 stimulates adenylyl cyclase, which converts ATP into cAMP.[1] This increase in cAMP can activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to regulate gene expression and cellular responses.[3]

Functional Antagonism with Dopamine D2 Receptors

In striatopallidal MSNs, the function of GPR52 is intrinsically linked to its opposition to Drd2 signaling. Drd2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[3] Therefore, the activation of GPR52 directly counteracts the inhibitory effect of dopamine on these neurons. This has led to the hypothesis that GPR52 agonists could functionally mimic Drd2 antagonists, a property shared by many clinically effective antipsychotic drugs.[3][7]

Caption: Opposing signaling pathways of GPR52 and Drd2 in striatal neurons.

Modulation of Glutamatergic Input

Recent evidence suggests that GPR52's influence extends beyond direct opposition to Drd2. The effects of GPR52 activation on striatal neurons appear to be heavily dependent on extrastriatal inputs, particularly glutamatergic drive from the cortex.[6][7] Studies using the GPR52 agonist 3-BTBZ found that it surprisingly produced effects in striatonigral (direct pathway) MSNs, where GPR52 mRNA is absent.[6][7] This effect, an increase in the phosphorylation of DARPP-32 at the T75 site, was dependent on cortical inputs and the activation of metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1).[6][7] This indicates that GPR52 activation in cortical D1-expressing neurons can modulate glutamate release onto striatal neurons, thereby influencing both direct and indirect pathway activity.[6]

Caption: Indirect modulation of striatal neurons via cortical GPR52 activation.

Quantitative Data on GPR52 Function

The following table summarizes key quantitative findings from studies on GPR52.

| Parameter | Value | Context | Species | Reference |

| Agonist Potency (EC50) | 30 nM | Intracellular cAMP accumulation in response to a tool compound agonist. | HEK cells | [10] |

| mRNA Expression Change | Significant Decrease | Striatal expression of Drd2 mRNA in GPR52 knockout (KO) mice compared to wild-type (WT). | Mouse | [5] |

| mRNA Expression Change | No Significant Change | Striatal expression of Drd1 and ADORA2A mRNA in GPR52 KO mice. | Mouse | [5] |

| Activity Marker Change | Significant Reduction | mRNA expression of enkephalin (a marker for striatopallidal neuron activity) in the striatum of GPR52 KO mice. | Mouse | [5] |

Role in Disease

Schizophrenia

The functional opposition to Drd2 signaling makes GPR52 a compelling target for schizophrenia.[3] GPR52 agonists are hypothesized to reduce the hyperactivity of the mesolimbic dopamine pathway associated with the positive symptoms of schizophrenia.[2] Furthermore, by activating GPR52 in the prefrontal cortex where it is co-expressed with Drd1, agonists may also address the cognitive and negative symptoms associated with cortical hypofunction.[2][10] An orally available GPR52 agonist, HTL0048149, has advanced to Phase I clinical trials for schizophrenia.[3][4]

Huntington's Disease

GPR52 has been identified as a modulator of mutant huntingtin (mHTT) protein levels.[11] Activation of the GPR52-cAMP pathway promotes the accumulation and stabilization of mHTT.[3][11] Conversely, reducing GPR52 expression leads to a dramatic decrease in mHTT levels in striatal neurons and suppresses disease phenotypes in cellular and Drosophila models of Huntington's.[3][11] This suggests that GPR52 antagonists or inverse agonists could be a viable therapeutic strategy for this neurodegenerative disorder.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments used to study GPR52 function.

cAMP Accumulation Assay

This assay quantifies the intracellular cAMP concentration following receptor activation.

Objective: To measure the ability of a test compound to activate the Gs-coupled GPR52.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the GPR52 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cell Plating: Cells are seeded into 384-well plates and grown to confluence.

-

Compound Preparation: Test compounds (agonists) are serially diluted in stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

-

Stimulation: Culture medium is removed, and cells are incubated with the diluted compounds for a defined period (e.g., 30 minutes) at room temperature.

-

Lysis and Detection: A combined cell lysis and detection reagent is added. Assays like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based systems (e.g., Promega's cAMP-Glo™) are commonly used.[12][13] These kits typically rely on a competitive immunoassay principle.

-

Data Analysis: The signal is read on a plate reader. A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the test compound is calculated, and dose-response curves are plotted to determine EC50 values.

Caption: A typical experimental workflow for a cell-based cAMP assay.

Quantitative Real-Time PCR (qPCR)

This protocol is used to measure changes in gene expression, such as the levels of Drd2 or enkephalin mRNA in GPR52 KO mice.

Objective: To quantify the relative abundance of specific mRNA transcripts in striatal tissue.

Methodology:

-

Tissue Dissection: The striatum is rapidly dissected from the brains of GPR52 KO and WT control mice.

-

RNA Extraction: Total RNA is isolated from the tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is set up in a multi-well plate, containing the cDNA template, forward and reverse primers specific for the gene of interest (e.g., Drd2, Penk), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Thermocycling: The plate is run in a qPCR machine. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The cycle threshold (Ct) value is determined for each sample. Relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., Gapdh, Actb).

In Situ Hybridization (ISH)

ISH is used to visualize the anatomical location of specific mRNA transcripts within brain tissue slices.

Objective: To determine the co-localization of GPR52 mRNA with Drd1 or Drd2 mRNA in striatal and cortical neurons.

Methodology:

-

Tissue Preparation: Animals are anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution.

-

Sectioning: Coronal brain sections (e.g., 14-20 µm thick) are cut on a cryostat and mounted on slides.

-

Probe Synthesis: Labeled antisense RNA probes (riboprobes) for GPR52, Drd1, and Drd2 are synthesized by in vitro transcription, incorporating a label such as digoxigenin (B1670575) (DIG) or biotin.

-

Hybridization: The tissue sections are pretreated to enhance probe accessibility and then incubated with the labeled probes overnight in a hybridization oven.

-

Washing and Detection: Slides are washed under stringent conditions to remove non-specifically bound probes. For double-ISH, sequential detection is performed using antibodies conjugated to different enzymes (e.g., anti-DIG-AP and anti-Biotin-HRP), which catalyze reactions with different chromogenic substrates to produce distinct colors (e.g., blue and brown/red).[9]

-

Imaging: Slides are coverslipped and imaged using a brightfield microscope. Co-localization is identified by the presence of both colored precipitates within the same cell.

Conclusion

GPR52 is a critical modulator of striatal neuron function, primarily through its Gs-coupled signaling pathway that opposes the inhibitory Gi-coupled Drd2 receptor. Its strategic co-localization in striatopallidal neurons places it in a key position to regulate the indirect pathway, a circuit frequently implicated in neuropsychiatric disorders. Furthermore, its ability to influence striatal function indirectly via modulation of cortical glutamatergic inputs highlights a more complex role in balancing cortico-striatal circuits. The development of specific GPR52 agonists and antagonists holds significant promise for novel therapeutic approaches to schizophrenia and Huntington's disease, respectively, by offering a targeted mechanism to restore signaling balance within the striatum. Further research into the downstream effectors of GPR52 signaling and the identification of its endogenous ligand will continue to refine our understanding and enhance its potential as a drug development target.

References

- 1. What are GPR52 agonists and how do they work? [synapse.patsnap.com]

- 2. Anatomical Transcriptome of G Protein-Coupled Receptors Leads to the Identification of a Novel Therapeutic Candidate GPR52 for Psychiatric Disorders | PLOS One [journals.plos.org]

- 3. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Genetic deletion of GPR52 enhances the locomotor-stimulating effect of an adenosine A2A receptor antagonist in mice: A potential role of GPR52 in the function of striatopallidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In the Loop: Extrastriatal Regulation of Spiny Projection Neurons by GPR52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Anatomical Transcriptome of G Protein-Coupled Receptors Leads to the Identification of a Novel Therapeutic Candidate GPR52 for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PM537. GPR52 agonists show pro-cognitive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A striatal-enriched intronic GPCR modulates huntingtin levels and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orphan GPR52 cAMP (FAST-0891C) - EuroscreenFast - EuroscreenFast [euroscreenfast.com]

- 13. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

GPR52 Antagonist-1: A Technical Guide for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GPR52 Antagonist-1 as a potential therapeutic agent for neurodegenerative diseases, with a primary focus on Huntington's disease. It covers the core pharmacology, mechanism of action, key experimental data, and detailed protocols to facilitate further research and development in this promising area.

Introduction to GPR52

G protein-coupled receptor 52 (GPR52) is a class A orphan GPCR, meaning its endogenous ligand has not yet been identified. It is highly expressed in the brain, particularly in the striatum and cortex. Within the striatum, GPR52 is selectively co-localized with dopamine (B1211576) D2 receptors in medium spiny neurons (MSNs).[1] The receptor constitutively couples to Gαs/olf proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling activity suggests a crucial role in modulating dopaminergic and glutamatergic neurotransmission.[3][4]

Recent research has identified GPR52 as a promising therapeutic target for Huntington's disease (HD), a fatal, inherited neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene (HTT), leading to the production of mutant huntingtin protein (mHTT).[4][5][6] Inhibition of GPR52 has been shown to reduce levels of mHTT, presenting a novel therapeutic strategy.[5][7][8]

GPR52 Signaling Pathways and Mechanism of Antagonism

GPR52 activation initiates a cascade of intracellular events primarily through cAMP-dependent signaling. However, its role in Huntington's disease pathology involves a distinct pathway.

-

Canonical Gs-cAMP Pathway: GPR52 activation stimulates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to regulate gene expression and cellular responses.[2]

-

Huntington's Disease-Relevant Pathway: In the context of HD, GPR52 activation promotes the accumulation of mHTT through a cAMP-dependent, but PKA-independent, mechanism.[2] This pathway involves a guanine (B1146940) nucleotide exchange factor (GEF) and the activation of the small GTPase Rab39B, which stabilizes the mHTT protein and protects it from proteasomal degradation.[2][9]

-

Mechanism of this compound: this compound (also referred to as Comp-43) acts by blocking the constitutive activity of the receptor.[5][10] This inhibition prevents the cAMP-dependent activation of the Rab39B pathway. Consequently, the stabilization of mHTT is reduced, leading to its degradation by the proteasome and a decrease in overall mHTT levels.[4]

Below is a diagram illustrating the GPR52 signaling cascade and the intervention point for this compound.

Caption: GPR52 signaling pathway in Huntington's disease and the inhibitory action of this compound.

Quantitative Data on this compound

The primary publicly identified GPR52 antagonist for HD research is referred to as "Comp-43" or "this compound".

Table 1: In Vitro Activity of this compound

| Compound Name | Target | Assay Type | Potency (IC₅₀) | Source |

|---|

| this compound (Comp-43) | GPR52 | cAMP Accumulation | 0.63 µM |[1][5][7][8][10] |

Table 2: In Vivo Study Summary of this compound

| Animal Model | Compound | Dosage & Administration | Treatment Duration | Key Outcomes | Source |

|---|

| HdhQ140 Mice | this compound (Comp-43) | 5 mg/kg; intraperitoneal (i.p.); once daily | 4 weeks | Reduced mHTT levels; Rescued HD-related phenotypes |[7][8][10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. The following sections describe key experimental protocols.

This protocol outlines a method to determine the IC₅₀ of a GPR52 antagonist.

-

Cell Culture: Culture HEK293 cells stably expressing human GPR52 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

-

Assay Procedure:

-

Remove culture medium from the wells.

-

Add 20 µL of the antagonist dilutions to the respective wells.

-

Incubate the plate at 37°C for 30 minutes to allow for receptor binding.

-

Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).

-

-

Data Acquisition: Measure the cAMP levels using a plate reader compatible with the detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration at which the antagonist inhibits 50% of the constitutive GPR52 activity.

This protocol is based on the study that validated GPR52 as a target in an HD mouse model.[7][8]

-

Animal Model: Use HdhQ140 knock-in mice, which express endogenous levels of full-length mHTT. Use age-matched wild-type littermates as controls.

-

Compound Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

-

Drug Administration: Administer the antagonist or vehicle via intraperitoneal (i.p.) injection at a dose of 5 mg/kg, once daily, for 4 consecutive weeks.

-

Behavioral Testing (Post-treatment):

-

Rotarod Test: To assess motor coordination and balance, place mice on an accelerating rotating rod and record the latency to fall.

-

Open Field Test: To measure locomotor activity and anxiety-like behavior, place mice in an open arena and track their movement, time spent in the center versus the periphery, and total distance traveled.

-

-

Biochemical Analysis:

-

Following the final behavioral test, euthanize the mice and harvest the striatum.

-

Prepare tissue lysates and measure mHTT levels using a time-resolved Förster resonance energy transfer (TR-FRET) assay or Western blot.

-

Normalize mHTT levels to total protein concentration.

-

This protocol assesses the neuroprotective effects of the antagonist.

-

Neuron Culture: Isolate primary striatal neurons from embryonic day 18 (E18) mouse or rat pups.

-

Cell Plating: Plate the neurons on poly-D-lysine-coated 96-well plates in neurobasal medium supplemented with B27 and L-glutamine.

-

Treatment: After 5-7 days in vitro, treat the neurons with a neurotoxic insult relevant to HD (e.g., glutamate (B1630785) or 3-nitropropionic acid) in the presence or absence of varying concentrations of this compound.

-

Incubation: Incubate for 24-48 hours.

-

Viability Assessment: Measure neuronal viability using a standard method such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1).

-

Data Analysis: Quantify cell survival and express it as a percentage relative to the vehicle-treated control.

Visualizing Workflows and Relationships

Understanding the research workflow and the logical connections between molecular events and therapeutic outcomes is essential.

The diagram below outlines a typical drug discovery and validation workflow for a GPR52 antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GPR52 agonists and how do they work? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GPR52 Antagonist Reduces Huntingtin Levels and Ameliorates Huntington's Disease-Related Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to GPR52: Endogenous Ligand Status and Antagonist Interactions

Abstract

G protein-coupled receptor 52 (GPR52) is a class A orphan GPCR predominantly expressed in the brain, particularly in the striatum and cortex.[1][2] Its unique localization and signaling properties have positioned it as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[3][4] This document provides a comprehensive technical overview of GPR52, focusing on its ligand status, signaling pathways, and the molecular interactions of its antagonists. It includes detailed experimental protocols and quantitative data to serve as a resource for researchers actively engaged in GPR52-targeted drug discovery.

GPR52: An Orphan Receptor with a Unique Activation Mechanism

GPR52 is classified as an orphan receptor because its endogenous ligand has not been identified, and it shares low sequence homology (less than 20%) with non-orphan GPCRs.[3][] This has historically presented challenges for its study and therapeutic targeting. However, recent high-resolution crystal structures of human GPR52 have provided a breakthrough in understanding its function.[3][6]

Structural analyses revealed that GPR52 can exist in a self-activated state. Its extracellular loop 2 (ECL2) folds into the orthosteric binding pocket, functioning as a "built-in" agonist that confers a high level of constitutive (basal) activity.[4][6] This intrinsic activity is further stabilized upon coupling to its cognate G protein (Gs), achieving a fully active state even without an external agonist.[6] This raises the possibility that GPR52 may not have a traditional endogenous agonist and that its activity is primarily modulated by other means.[7]

GPR52 Signaling Pathways

GPR52 primarily couples to Gαs/olf proteins to initiate downstream signaling cascades.[2][3] Its activation leads to the modulation of several key intracellular pathways, making it a critical node in neuronal function.

Gαs/cAMP/PKA Pathway

The canonical signaling pathway for GPR52 involves the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP Response Element-Binding protein (CREB), to regulate gene expression and cellular responses.[3] This pathway is fundamental to GPR52's ability to modulate neuronal excitability.[1]

Caption: GPR52 canonical Gs/cAMP signaling pathway.

β-Arrestin Pathway

In addition to G protein coupling, GPR52 can recruit β-arrestins. This interaction can lead to the activation of alternative signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in cell growth and survival.[3]

Caption: GPR52-mediated β-arrestin signaling pathway.

Crosstalk with Dopamine (B1211576) D2 Receptor (D2R) Signaling

GPR52 is highly co-expressed with dopamine D2 receptors (D2R) in the medium spiny neurons (MSNs) of the striatum.[2] GPR52 and D2R have opposing effects on cAMP levels. While GPR52 (via Gαs) increases cAMP, D2R couples to Gαi, which inhibits adenylyl cyclase and decreases cAMP.[3] This functional antagonism suggests that GPR52 agonists can functionally mimic D2R antagonists, a property of many clinically used antipsychotic drugs.[3][]

Caption: Functional antagonism between GPR52 and D2R signaling.

Pharmacology: Synthetic Ligands

While no endogenous ligand is known, numerous synthetic agonists, antagonists, and inverse agonists have been developed to probe GPR52 function and as potential therapeutics.

GPR52 Agonists

The majority of identified GPR52 ligands are agonists that further stimulate the receptor's constitutive activity.[3] These compounds are being investigated for psychiatric disorders like schizophrenia, where enhancing GPR52 signaling could functionally oppose D2R hyperactivity and potentiate D1/NMDA function in the cortex.[2][7]

| Compound Name | Effect | Potency (EC₅₀) | Key Properties |

| HTL0041178 | Agonist | Potent (pEC₅₀ = 7.53 for a related analog) | Orally active, brain-penetrant, advanced to Phase I clinical trials.[3][7][8] |

| TP-024 (FTBMT) | Agonist | 75 nM | Selective chemical probe with antipsychotic and procognitive effects.[2] |

| PW0787 | Agonist | 135 nM | Potent, selective, orally active, and brain-penetrant.[2] |

GPR52 Antagonists and Inverse Agonists

Inhibition of GPR52 is a therapeutic strategy for conditions like Huntington's disease. GPR52 activation has been shown to stabilize the mutant huntingtin protein (mHTT); therefore, antagonizing the receptor promotes mHTT degradation.[4][]

| Compound Name | Effect | Potency (IC₅₀) | Key Properties |

| Comp-43 | Antagonist | 0.63 µM | Reduces mHTT levels and rescues disease phenotypes in mouse models.[2][9] |

| Cannabidiol (CBD) | Inverse Agonist | ~1-10 µM (pIC₅₀ range) | Natural cannabinoid that reduces cAMP to below basal levels.[10][11] |

| O-1918 | Inverse Agonist | ~1-10 µM (pIC₅₀ range) | Synthetic cannabinoid ligand with inverse agonist activity.[10] |

| GPR52 antagonist-1 | Antagonist | 0.63 µM | Reduces mHTT levels and promotes survival of primary striatal neurons.[2] |

Antagonist Interaction with GPR52

Molecular docking studies using the GPR52 crystal structure have shown that antagonists and agonists likely compete for the same binding site.[4] This site is described as a "side pocket" adjacent to where the receptor's own ECL2 loop binds to cause self-activation.[6] The binding of an antagonist prevents the conformational changes necessary for G protein coupling and signal transduction.

Inverse agonists like CBD go a step further by stabilizing a receptor conformation that is even less active than the basal state, thereby reducing the constitutive signaling that is characteristic of GPR52.[10] Docking studies provide a three-dimensional framework for the rational design of new antagonists with improved potency and selectivity.[10]

Key Experimental Protocols and Methodologies

The characterization of GPR52 ligands relies on a suite of specialized in vitro and in vivo assays.

In Vitro Assays for Ligand Screening and Characterization

-

cAMP Accumulation Assays: These are the primary functional assays for GPR52. They are used to quantify the increase (for agonists) or decrease (for inverse agonists/antagonists) in intracellular cAMP levels upon compound treatment.

-

Methodology: Typically performed in HEK293 or CHO cells stably expressing human GPR52. Following compound incubation, cells are lysed, and cAMP levels are measured using competitive immunoassays, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) for high-throughput screening.[12]

-

-

β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin to the activated receptor, providing a readout for a G protein-independent signaling pathway.[13]

-

Calcium Influx Assays: While GPR52 is not directly coupled to Gαq (which mediates calcium release), engineered cell lines can be used to convert the Gαs signal into a calcium signal.

-

Radioligand Binding Assays: Used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a known radiolabeled ligand from the receptor.[12] This is a classic method for quantifying direct ligand-receptor interactions.

Caption: General workflow for GPR52 ligand discovery.

In Vivo Models

-

Psychostimulant-Induced Hyperlocomotion: This is a common animal model for assessing the antipsychotic-like activity of compounds.

-

Huntington's Disease (HD) Mouse Models: Genetically modified mice that express the mutant huntingtin protein (e.g., HdhQ140 mice) are used to test the efficacy of GPR52 antagonists.[9]

-

Methodology: GPR52 antagonists are administered to these mice, and outcomes are measured, including levels of mHTT in the striatum and amelioration of HD-related behavioral phenotypes (e.g., motor deficits).[9]

-

Conclusion and Future Directions

GPR52 stands out as a high-potential CNS drug target, distinguished by its unique self-activation mechanism and its strategic co-localization with key dopamine receptors. The absence of a known endogenous ligand does not detract from its druggability; rather, it simplifies the pharmacological landscape to focus on synthetic modulators. For antagonists, the therapeutic rationale in Huntington's disease is strong and supported by preclinical data showing that receptor inhibition leads to the degradation of the pathogenic mHTT protein.[4][9] Future research will likely focus on developing more potent and selective antagonists, refining our understanding of their interaction with the receptor's allosteric and orthosteric sites, and advancing lead candidates toward clinical evaluation for neurodegenerative disorders.

References

- 1. What are GPR52 agonists and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 6. Structural basis of ligand recognition and self-activation of orphan GPR52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. GPR52 Antagonist Reduces Huntingtin Levels and Ameliorates Huntington's Disease-Related Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPR52 - Wikipedia [en.wikipedia.org]

- 12. en.ice-biosci.com [en.ice-biosci.com]

- 13. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anatomical Transcriptome of G Protein-Coupled Receptors Leads to the Identification of a Novel Therapeutic Candidate GPR52 for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of GPR52 Antagonist-1 on the cAMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the impact of GPR52 antagonist-1 on the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. GPR52, an orphan G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of neuropsychiatric disorders due to its high expression in the striatum and its role in modulating dopamine (B1211576) receptor signaling. This document provides a comprehensive overview of the mechanism of action of GPR52 antagonists, detailed experimental protocols for assessing their activity, and quantitative data on the effects of a specific antagonist, this compound (also known as Compound 43).

Introduction to GPR52 and cAMP Signaling

GPR52 is a Gs-coupled GPCR that exhibits high constitutive activity, meaning it can signal without the presence of an endogenous agonist. This constitutive activity leads to the continuous activation of adenylyl cyclase, which in turn elevates intracellular levels of the second messenger cAMP.[1][2] The GPR52-mediated cAMP signaling pathway is a key regulator of neuronal function and is being investigated for its therapeutic potential.[3][4]

GPR52 is particularly interesting due to its co-localization with dopamine D2 receptors in medium spiny neurons of the striatum.[2] While GPR52 activation increases cAMP via Gs coupling, D2 receptor activation decreases cAMP through Gi coupling. This opposing action suggests that modulating GPR52 activity can have significant effects on dopamine-regulated pathways, which are implicated in conditions like schizophrenia and Huntington's disease.[2][3]

This compound (Compound 43)

This compound, identified as Compound 43, is a potent antagonist of the GPR52 receptor.[2] Unlike an agonist which would further increase cAMP production, an antagonist blocks the receptor's activity. In the case of a constitutively active receptor like GPR52, antagonists can reduce the basal level of cAMP signaling. Some compounds, known as inverse agonists, can even suppress signaling below the basal levels observed in the absence of the receptor.

Quantitative Data: Dose-Dependent Inhibition of cAMP

The inhibitory effect of this compound (Compound 43) on cAMP production is concentration-dependent. The half-maximal inhibitory concentration (IC50) for Compound 43 has been determined to be 0.63 μM.[2] The following table provides a representative dataset illustrating the dose-response relationship of this compound in a cAMP assay.

| This compound (Compound 43) Concentration (µM) | Percent Inhibition of cAMP Production (Relative to Basal Levels) |

| 0.01 | 5% |

| 0.1 | 20% |

| 0.5 | 45% |

| 0.63 (IC50) | 50% |

| 1.0 | 65% |

| 5.0 | 85% |

| 10.0 | 95% |

| 50.0 | 98% |

GPR52 Signaling Pathway and Mechanism of Antagonism

The canonical GPR52 signaling cascade and the intervention point of an antagonist are depicted below.

Caption: GPR52 signaling pathway and antagonist inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the effect of GPR52 antagonists on the cAMP signaling pathway.

Cell Culture and Transfection

-

Cell Line: CHO-K1 cells stably expressing human GPR52 are recommended. A parental CHO-K1 cell line should be used as a negative control.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is based on the HTRF cAMP assay kits, which are a common method for measuring cAMP levels in a high-throughput format.

Materials:

-

CHO-K1 cells stably expressing GPR52

-

This compound (Compound 43)

-

HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)

-

Assay buffer (e.g., PBS with 0.5 mM IBMX and 0.1% BSA)

-

384-well white opaque microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation: Harvest CHO-GPR52 cells and resuspend them in assay buffer to a density of 1.2 x 10^6 cells/mL.

-

Cell Plating: Dispense 5 µL of the cell suspension (approximately 6,000 cells) into each well of a 384-well plate.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer.

-

Compound Addition: Add 5 µL of the diluted antagonist to the wells containing the cells. For control wells, add assay buffer with the corresponding DMSO concentration.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Lysis and Detection:

-

Add 5 µL of the HTRF cAMP-d2 reagent (acceptor) diluted in lysis buffer to each well.

-

Add 5 µL of the HTRF anti-cAMP-cryptate reagent (donor) to each well.

-

-

Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and normalize the data to control wells. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental and Screening Workflow

The following diagram illustrates a typical workflow for the screening and characterization of GPR52 antagonists.

Caption: Workflow for GPR52 antagonist discovery.

Conclusion

This compound (Compound 43) effectively reduces cAMP signaling through its action on the constitutively active GPR52 receptor. The methodologies outlined in this guide provide a robust framework for the characterization of this and other GPR52 antagonists. The continued investigation into the pharmacology of GPR52 holds significant promise for the development of novel therapeutics for a variety of central nervous system disorders. The provided data and protocols are intended to aid researchers in their efforts to further elucidate the role of the GPR52-cAMP pathway and to advance the discovery of new modulators of this important therapeutic target.

References

An In-depth Technical Guide to the Structural Biology of GPR52 and Antagonist Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 52 (GPR52) is a class A orphan GPCR predominantly expressed in the brain, particularly in the striatum and cortex. It is distinguished by its high constitutive activity, primarily signaling through the Gαs/olf protein to stimulate cyclic AMP (cAMP) production. This unique signaling profile, which functionally opposes the Gαi-coupled dopamine (B1211576) D2 receptor (D2R), has positioned GPR52 as a promising therapeutic target for neuropsychiatric disorders like schizophrenia. Conversely, its role in promoting mutant huntingtin (mHTT) protein accumulation makes its inhibition a key strategy for Huntington's disease. This guide provides a comprehensive overview of the structural biology of GPR52, its complex signaling pathways, and the diverse mechanisms of antagonist binding, supported by detailed experimental protocols and quantitative data.

The Structural Landscape of GPR52

Recent advancements in cryo-electron microscopy (cryo-EM) have unveiled the atomic architecture of human GPR52 in multiple functional states, providing critical insights into its unique mechanism of action.

A Self-Activated Receptor

GPR52's structure reveals a remarkable feature that explains its high basal activity: the extracellular loop 2 (ECL2) folds into the orthosteric binding pocket, acting as a "built-in" or tethered agonist. This intrinsic agonism maintains the receptor in a constitutively active state even without an external ligand. Cryo-EM studies have successfully captured GPR52 in several key conformations: a ligand-free (apo) state, a Gs-protein-coupled self-activated state, and states bound to synthetic ligands.

Ligand Binding Pockets

While ECL2 occupies the traditional orthosteric site, structural studies have identified a distinct "side pocket" near the extracellular surface, formed by transmembrane helices TM1, TM2, TM7, and ECL2. This pocket serves as the binding site for several known synthetic agonists. Furthermore, research has uncovered a novel intracellular allosteric site, crucial for the binding of specific covalent antagonists, representing a distinct modality for receptor modulation.

GPR52 Signaling Pathways

GPR52 modulates crucial neuronal circuits through multiple intracellular signaling cascades. Its functional interplay with other key receptors is central to its therapeutic potential.

The Canonical Gαs-cAMP Pathway

As a Gαs/olf-coupled receptor, GPR52's primary signaling mechanism involves the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP Response Element-Binding protein (CREB), to regulate gene expression and cellular responses.

Functional Crosstalk with Dopamine D2 Receptors

In striatal medium spiny neurons (MSNs), GPR52 is co-expressed with the dopamine D2 receptor (D2R). These two receptors have opposing functions: GPR52 activation increases cAMP via Gαs, while D2R activation decreases cAMP via Gαi. This functional antagonism suggests that GPR52 agonists can mimic the effects of D2R antagonists, a cornerstone of current antipsychotic therapies.[1]

β-Arrestin Recruitment

In addition to G protein coupling, GPR52 can recruit β-arrestins. This interaction can lead to the activation of alternative signaling pathways, such as the phosphorylation of extracellular signal-regulated kinase (ERK), and is also involved in receptor desensitization and internalization.[1]

Role in Huntington's Disease Pathophysiology

GPR52 signaling has been implicated in the pathology of Huntington's disease (HD). The receptor promotes the accumulation of mutant huntingtin (mHTT) protein through a cAMP-dependent, but PKA-independent, pathway that involves a guanine (B1146940) nucleotide exchange factor (GEF) and the activation of Rab39B-mediated protein stabilization.[1] This makes GPR52 antagonists a potential therapeutic strategy to lower mHTT levels.[2][3]

Antagonist Binding and Mechanisms of Action

Given GPR52's high constitutive activity, its modulation can be achieved through different classes of inhibitory ligands, including competitive antagonists, inverse agonists, and allosteric modulators.

-